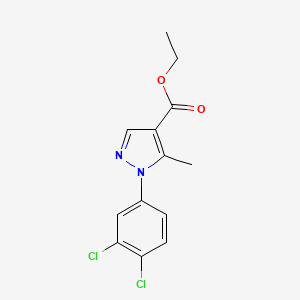

ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

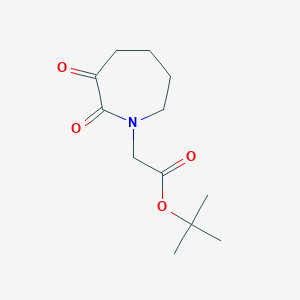

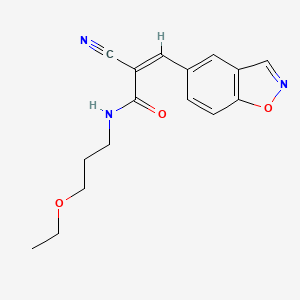

The compound “ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dichlorophenyl group and the ethyl carboxylate group may confer unique properties to this compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it would have a dichlorophenyl group attached at the 1-position of the pyrazole ring and an ethyl carboxylate group attached at the 4-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylate group and the electron-rich aromatic ring. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylate group might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Machado et al. (2011) highlights an efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved through cyclocondensation reactions under ultrasound irradiation, showcasing high regioselectivity and significant reaction time reduction. This approach yields compounds within 10-12 minutes, supported by crystallographic data, indicating its potential for rapid synthesis in scientific research applications (Machado et al., 2011).

Chemical Properties and Applications

Ghaedi et al. (2015) developed a novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. This process is particularly useful for creating new N-fused heterocycle products, demonstrating good to excellent yields, which could be significant for pharmaceutical and material science research (Ghaedi et al., 2015).

Antimicrobial and Anticancer Potential

The work of Hafez et al. (2016) introduced novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displaying significant in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives (Hafez et al., 2016).

Crystal and Molecular Structure Analysis

Achutha et al. (2017) reported the synthesis and crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This study provided detailed insights into the molecular interactions, including intramolecular hydrogen bonds and π…π interactions, contributing to structural stability. The antimicrobial activities of the compound were evaluated, offering a basis for further pharmacological exploration (Achutha et al., 2017).

Antioxidant Properties

Naveen et al. (2021) synthesized ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate and analyzed its crystal structure, Hirshfeld surface, and performed DFT calculations. They found that the compound exhibits antioxidant properties, as evaluated through DPPH and hydroxyl radical scavenging methods, which could be valuable in developing new antioxidant agents (Naveen et al., 2021).

Wirkmechanismus

Target of Action

The compound “ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate” belongs to the class of pyrazole derivatives. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)9-4-5-11(14)12(15)6-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZICLZTSHHVLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)

![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603375.png)